1-Methylbutyl 2-pyridyl ketone

Description

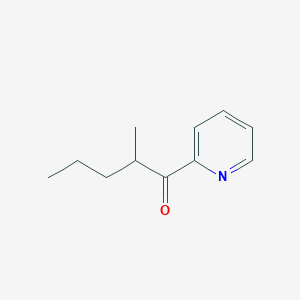

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSWDPXYMIGUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641993 | |

| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855377-39-8 | |

| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methylbutyl 2 Pyridyl Ketone

Strategic Approaches to Ketone Synthesis in Pyridine (B92270) Systems

The introduction of a ketone group at the 2-position of a pyridine ring is a foundational step in the synthesis of 1-Methylbutyl 2-pyridyl ketone. This transformation can be approached through a variety of established and modern synthetic routes.

Historically, the synthesis of pyridyl ketones has relied on a set of robust and well-documented reactions. These methods often involve the construction of the pyridine ring itself or the functionalization of a pre-existing pyridine scaffold.

One classical approach is the acylation of pyridyl organometallic reagents . For instance, 2-lithiopyridine, generated by the deprotonation of pyridine or through lithium-halogen exchange with 2-bromopyridine (B144113), can react with an appropriate acylating agent, such as an ester (e.g., ethyl pentanoate) or an acid chloride, to form the desired ketone. prepchem.com Similarly, Grignard reagents derived from 2-halopyridines can be coupled with acyl sources. researchgate.net

Another established route involves the oxidation of secondary alcohols . The precursor alcohol, 1-(pyridin-2-yl)pentan-1-ol, can be synthesized via the addition of a butylmagnesium bromide to pyridine-2-carbaldehyde, followed by oxidation using common oxidants like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to yield the target ketone.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, but its application to pyridine is challenging due to the deactivation of the ring by the nitrogen atom, which can coordinate with the Lewis acid catalyst. However, modifications and specific conditions can sometimes overcome this limitation.

Classic named reactions for pyridine synthesis can also be adapted to produce pyridyl ketone precursors.

Hantzsch Pyridine Synthesis : This method involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. ijarsct.co.inresearchgate.net By choosing appropriate starting materials, a precursor amenable to conversion to the target ketone can be formed.

Chichibabin Pyridine Synthesis : This reaction condenses aldehydes, ketones, and ammonia or its derivatives to form substituted pyridines. ijarsct.co.innih.gov

Kröhnke Pyridine Synthesis : This method utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to generate polysubstituted pyridines. wikipedia.org

Table 1: Comparison of Established Synthetic Pathways for Pyridyl Ketones

| Method | Description | Starting Materials Example for this compound Synthesis | Advantages | Disadvantages |

| Organometallic Acylation | Reaction of a 2-pyridyl organometallic species with an acylating agent. prepchem.com | 2-Lithiopyridine and a pentanoic acid derivative. | Generally high yielding, good regioselectivity. | Requires anhydrous conditions, use of pyrophoric reagents. |

| Alcohol Oxidation | Oxidation of the corresponding secondary alcohol. | 1-(Pyridin-2-yl)pentan-2-ol. | Mild conditions possible, high yields. | Requires synthesis of the alcohol precursor. |

| Hantzsch Synthesis | Cyclocondensation to form a dihydropyridine ring, followed by oxidation. researchgate.net | β-ketoester, aldehyde, ammonia. | Builds the pyridine ring, allows for high substitution. | Multi-step, oxidation step required. |

| Kröhnke Synthesis | Condensation of α-pyridinium methyl ketone salts and α,β-unsaturated carbonyls. wikipedia.org | 2-Acetylpyridine pyridinium salt, but-1-en-3-one. | Mild conditions, high yields. | Requires specific starting materials. |

Modern organic synthesis has introduced a variety of innovative techniques that offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Transition-metal catalyzed cross-coupling reactions have become a powerful tool. For example, a palladium- or copper-catalyzed coupling of 2-halopyridines with organometallic reagents in the presence of a carbonyl source or a subsequent acylation step provides a direct route to 2-acylpyridines. digitellinc.comiipseries.org A recently developed method involves the copper(I)-accelerated regioselective coupling of thiopyridine esters with Grignard reagents, which proceeds under mild conditions. digitellinc.com

Flow chemistry is another emerging area that offers significant advantages for the synthesis of pyridyl ketones. The use of microreactors allows for excellent control over reaction parameters such as temperature and mixing, leading to higher yields, reduced reaction times, and improved safety, especially when using hazardous reagents like organolithiums. researchgate.net

Microwave-assisted synthesis has been recognized as a green chemistry tool that can accelerate reaction rates and improve yields in pyridine synthesis. nih.govnih.gov This technique can be applied to various condensation and cyclization reactions to rapidly produce the pyridine core or to facilitate subsequent functionalization. nih.gov

Photoredox catalysis represents a cutting-edge approach, using visible light to initiate reactions under mild conditions. While direct applications to this compound may still be under development, this methodology is increasingly used for C-C bond formation and could be adapted for the acylation of pyridine derivatives.

Regioselective and Stereoselective Synthesis of this compound

Achieving the desired substitution pattern (regioselectivity) and the correct three-dimensional arrangement of atoms (stereoselectivity) is critical for the synthesis of this compound.

Regioselectivity in pyridine synthesis refers to the control of substituent placement on the ring. For the target molecule, the acyl group must be introduced specifically at the 2-position.

Methods starting from a pre-functionalized pyridine, such as 2-bromopyridine or pyridine-2-carboxylic acid, offer inherent regioselectivity.

In syntheses that construct the pyridine ring, the choice of reactants dictates the final substitution pattern. For example, the addition of malonate anions to pyridine N-oxide derivatives, activated by trifluoromethanesulfonic anhydride, can selectively afford 2-substituted pyridines. nih.govnih.gov Similarly, modifying reaction conditions in the reaction of benzynes with pyridine N-oxides can favor the formation of 2-substituted products. rsc.org

Stereoselectivity is a key consideration for the 1-methylbutyl group, as the second carbon atom is a chiral center. The synthesis of a specific enantiomer (either (R)- or (S)-1-Methylbutyl 2-pyridyl ketone) requires an asymmetric approach.

Chiral auxiliaries: A chiral auxiliary can be attached to the pyridine or the alkyl precursor to direct the stereochemical outcome of a key bond-forming step, after which the auxiliary is removed.

Asymmetric catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For example, an asymmetric version of a Grignard addition to an aldehyde or an asymmetric reduction of a ketone precursor could establish the desired stereocenter in the side chain.

Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers through techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. rasayanjournal.co.in For the synthesis of this compound, several strategies can be employed. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. One-pot multicomponent reactions are particularly advantageous in this regard. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. biosynce.com This includes using water or ionic liquids as reaction media and avoiding toxic heavy metals where possible. rasayanjournal.co.in

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or catalytic reactions that proceed at lower temperatures. nih.govrasayanjournal.co.in

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. biosynce.com This reduces waste and often increases reaction efficiency. Biocatalysts and enzyme-mediated reactions are also promising green alternatives. ijarsct.co.in

Renewable Feedstocks: Developing synthetic routes that start from renewable resources. For example, there is growing research into synthesizing pyridine bases from biomass-derived materials like glycerol (B35011). researchgate.netacsgcipr.org

Table 2: Green Chemistry Approaches in the Synthesis of Pyridine Derivatives

| Principle | Application in Pyridine Synthesis | Example | Reference |

| Catalysis | Use of reusable catalysts to minimize waste and improve efficiency. | Porous poly-melamine-formaldehyde as a heterogeneous catalyst. | rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Rapid heating to reduce reaction times and by-product formation. | One-pot, four-component synthesis of pyridine derivatives. | nih.gov |

| Solventless Reactions | Conducting reactions without a solvent to reduce waste and simplify purification. | Grinding reactants together (mechanochemistry). | rasayanjournal.co.in |

| Renewable Feedstocks | Using biomass instead of petroleum-based starting materials. | Synthesis of pyridine bases from glycerol and ammonia. | researchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single step to increase efficiency and atom economy. | One-pot synthesis of highly substituted pyridines. | nih.gov |

Scalable Synthesis and Industrial Research Implications for this compound

The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges and has significant implications for research. Pyridine derivatives are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science, driving the demand for scalable synthetic routes. ijarsct.co.innih.gov

Challenges in Scalability:

Cost of Goods: Reagents and catalysts that are feasible for small-scale synthesis may be prohibitively expensive for industrial production.

Safety: Reactions involving highly reactive or hazardous intermediates (e.g., organolithiums) or exothermic processes require careful engineering controls on a large scale. researchgate.net

Process Optimization: Conditions optimized in the lab may not translate directly to large reactors. Factors such as heat transfer, mixing, and reaction time must be re-evaluated.

Industrial Research Implications:

Continuous Flow Manufacturing: As mentioned, flow chemistry offers a promising solution to many scalability challenges by providing better control and safety, making it an active area of industrial research. researchgate.net

Catalyst Development: There is a strong focus on developing robust, highly active, and recyclable catalysts that can be used in industrial processes to reduce costs and environmental impact.

Process Analytical Technology (PAT): Implementing real-time monitoring of chemical processes to ensure consistency, quality, and safety is a key area of industrial R&D.

Sustainable Feedstocks: The chemical industry is increasingly exploring the use of renewable feedstocks to reduce reliance on petrochemicals, making the synthesis of pyridines from biomass a topic of significant interest. researchgate.netacsgcipr.org

The development of a scalable, cost-effective, and sustainable synthesis for this compound would be contingent on addressing these factors, likely through the adoption of modern technologies like flow processing and heterogeneous catalysis.

Chemical Reactivity and Mechanistic Investigations of 1 Methylbutyl 2 Pyridyl Ketone

Reactions at the Carbonyl Moiety

The carbonyl group in 1-Methylbutyl 2-pyridyl ketone is a primary site for chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridyl ring, which enhances the electrophilicity of the carbonyl carbon.

Alpha-Functionalization Reactions (e.g., enolization, halogenation)

The carbon atom alpha to the carbonyl group (the methine C-H in the 1-methylbutyl group) possesses acidic protons, enabling enolization and subsequent functionalization reactions. The keto-enol tautomerism is a fundamental process for ketones. rsc.org Studies on related phenylacetylpyridines in aqueous solution show that the enol content is significant and influenced by the protonation state of the pyridine (B92270) nitrogen. rsc.org For 2-isomers, intramolecular hydrogen bonding between the enol hydroxyl and the pyridyl nitrogen can stabilize the enol tautomer. rsc.org Enolization can be catalyzed by either acids or bases. nih.govacs.org

The formation of an enol or enolate intermediate opens pathways for various alpha-functionalization reactions. A novel strategy for the oxidative α-functionalization of 2-pyridyl ketones utilizes a hypervalent F-iodane reagent. acs.org This method proceeds via an "umpolung" (polarity reversal) mechanism, where the pyridine nitrogen acts as a directing group, facilitating the attack of external nucleophiles at the α-position without pre-formation of an enolate. acs.org This regioselective reaction is contingent on the presence of the ortho-nitrogen atom and tolerates a wide range of substituents on both the ketone and the nucleophile. acs.org

Table 2: Alpha-Functionalization of 2-Pyridyl Ketones

| Reaction Type | Reagent(s) | Key Feature | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Oxidative Umpolung | Hypervalent F-iodane, Nucleophile (e.g., N₃⁻, SCN⁻) | Pyridine-directed, regioselective | α-Functionalized ketone | Up to 81% | acs.org |

| α-Fluorination | Hypervalent F-iodane, Pyridine·HF | Pyridine-directed | α-Fluoro ketone | 56-70% (as alcohol) | acs.org |

| Enolization | Acid or Base | Keto-enol tautomerism | Enol/Enolate | Equilibrium-dependent | rsc.org |

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient heterocycle, which makes its reactivity distinct from that of benzene. The presence of the electronegative nitrogen atom and the 2-acyl substituent strongly dictates its behavior toward both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

Direct electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. wikipedia.org The nitrogen atom's lone pair readily reacts with the strong acids (Brønsted or Lewis) used to generate the electrophile, leading to the formation of a pyridinium (B92312) cation. wikipedia.org This positively charged species is heavily deactivated towards attack by an electrophile. wikipedia.org Furthermore, the 2-acyl group on this compound is an electron-withdrawing group, which further deactivates the ring towards EAS.

Computational studies on the nitration of pyridine confirm that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the pyridine is almost completely protonated in the strongly acidic reaction medium, effectively preventing the substitution. rsc.org If substitution were to occur on the deactivated ring, it would be directed to the meta position (C-5) relative to the nitrogen and the acyl group.

A common strategy to overcome this deactivation is to first perform an N-oxidation of the pyridine to form a pyridine-N-oxide. wikipedia.org The N-oxide group is activating and directs electrophilic attack to the ortho (C-2) and para (C-4) positions. wikipedia.orgrsc.org After the substitution reaction, the N-oxide can be reduced back to the pyridine.

Nucleophilic Aromatic Substitution Considerations

In contrast to its inertness towards electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.comwikipedia.org This enhanced reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic Meisenheimer intermediate formed during the reaction. stackexchange.comyoutube.com Attack at the C-2 or C-4 position allows for a resonance structure where the negative charge resides on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.com

In this compound, the presence of the electron-withdrawing 2-acyl group would further activate the ring toward nucleophilic attack. This makes positions C-4 and C-6 particularly susceptible to SNAr reactions, assuming a suitable leaving group is present at one of these positions. The classic Chichibabin reaction, where an amide anion attacks the pyridine ring, exemplifies this reactivity, typically yielding a 2-aminopyridine. wikipedia.org

Intermolecular and Intramolecular Reaction Pathways Involving Both Functional Groups

The proximity of the carbonyl and pyridine functionalities allows for unique reaction pathways where both groups participate, often leading to the formation of fused heterocyclic systems.

One prominent example is the synthesis of indolizine (B1195054) derivatives through [3+2] annulation reactions. In one approach, 2-acylpyridines react with α,β-unsaturated aldehydes in an aminocatalyzed tandem sequence. nature.com The reaction proceeds through a Michael addition of the enolized ketone to an iminium ion intermediate, followed by an intramolecular cyclization and dehydration to form the fused five-membered ring of the indolizine core. nature.com

Another pathway involves the intramolecular Baylis-Hillman reaction. researchgate.net This reaction can be used to synthesize functionalized indolizines by coupling 2-acylpyridines with α,β-unsaturated compounds. researchgate.net The reaction involves the formation of a C-C bond and a C-N bond in a one-pot process, showcasing the cooperative reactivity of the ketone and pyridine moieties. researchgate.net

Furthermore, hydrazones derived from 2-acylpyridines can undergo oxidative cyclization to form fused 1,2,3-triazolium or 1,2,4-triazolo systems. rsc.org The course of the reaction is dependent on the substituent on the hydrazone and involves the participation of the pyridine nitrogen in the cyclization process. rsc.org

Table 3: Reaction Pathways Involving Both Functional Groups | Reaction Name | Reactants | Key Steps | Product Type | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | [3+2] Annulation | 2-Acylpyridine, α,β-Unsaturated aldehyde | Michael addition, intramolecular cyclization, dehydration | Indolizine-2-carbaldehyde | Not specified | nature.com | | Intramolecular Baylis-Hillman | 2-Acylpyridine, α,β-Unsaturated carbonyl | C-C and C-N bond formation | Functionalized indolizine | Up to 74% | researchgate.net | | Oxidative Cyclization | Hydrazone of 2-acylpyridine | Oxidation, intramolecular cyclization | Fused 1,2,3-triazolium or 1,2,4-triazolo systems | Not specified | rsc.org |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms involving pyridyl ketones, such as this compound, relies heavily on detailed kinetic and spectroscopic investigations. While specific studies on this compound are not extensively documented in publicly available research, the reactivity of the 2-pyridyl ketone functional group has been thoroughly examined in analogous compounds like di-2-pyridyl ketone and phenyl 2-pyridyl ketone. These studies provide a strong framework for understanding the mechanistic pathways available to this class of compounds.

Kinetic analyses are crucial for determining the rates of reaction and the factors that influence them, offering insights into the composition of the transition state. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), are indispensable for identifying and characterizing reactants, intermediates, and final products.

Kinetic Studies of Pyridyl Ketone Reactions

Kinetic studies on reactions of pyridyl ketones often reveal the order of the reaction with respect to each reactant, providing a mathematical description of the reaction rate. For instance, in metal-catalyzed reactions, the rate's dependence on the concentration of the ketone, the catalyst, and other reagents can elucidate the sequence of elementary steps.

In a study on the reduction of di-2-pyridyl ketone, kinetic data showed that the reaction rate was dependent on the concentrations of both the ketone and the reducing agent, suggesting a bimolecular rate-determining step. The reaction was monitored over time by observing the change in absorbance of a reactant or product at a specific wavelength using UV-Vis spectrophotometry.

Table 1: Representative Kinetic Data for the Reduction of a Pyridyl Ketone

| Parameter | Value |

| Reaction Order (Ketone) | 1 |

| Reaction Order (Reducing Agent) | 1 |

| Rate Law | rate = k[Ketone][Reducing Agent] |

| Rate Constant (k) at 298 K | 1.2 x 10-2 M-1s-1 |

Note: The data in this table is illustrative and based on typical findings for pyridyl ketone reductions.

Spectroscopic Analysis in Mechanistic Elucidation

Spectroscopic methods provide a window into the molecular transformations occurring during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the disappearance of starting materials and the appearance of products. libretexts.org Chemical shift changes, splitting patterns, and the integration of signals can confirm the structural changes occurring, such as the reduction of the ketone carbonyl group to a secondary alcohol. For instance, the appearance of a new signal in the upfield region of the ¹H NMR spectrum is indicative of the formation of a C-H bond at the former carbonyl carbon. Two-dimensional NMR techniques, like COSY and HMQC, can further establish the connectivity of atoms in the products. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the carbonyl group. The strong C=O stretching vibration of the ketone (typically around 1680-1700 cm⁻¹) will disappear upon reduction and be replaced by a broad O-H stretching band (around 3200-3600 cm⁻¹) from the resulting alcohol.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to follow the kinetics of a reaction by monitoring the change in absorbance of chromophores. The pyridyl and ketone groups in this compound absorb UV light. Changes in conjugation or the electronic environment during a reaction will lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity, allowing for the calculation of reaction rates. tandfonline.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, intermediates, and products. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In mechanistic studies, MS can be used to detect and identify transient intermediates, providing direct evidence for a proposed reaction pathway. rsc.org

Table 2: Spectroscopic Data for a Representative Pyridyl Ketone Reaction (Reduction)

| Spectroscopic Technique | Reactant (Ketone) | Product (Alcohol) |

| ¹H NMR (δ, ppm) | ~8.6 (pyridyl-H), ~7.8-8.2 (pyridyl-H), ~7.4-7.6 (pyridyl-H), ~2.9 (CH₂), ~1.5 (CH₂), ~1.3 (CH₂), ~0.9 (CH₃) | ~8.5 (pyridyl-H), ~7.6-8.0 (pyridyl-H), ~7.2-7.4 (pyridyl-H), ~5.4 (CH-OH), ~4.5 (OH), ~1.8-2.0 (CH₂), ~1.2-1.4 (CH₂), ~0.9 (CH₃) |

| ¹³C NMR (δ, ppm) | ~200 (C=O), ~150-160 (pyridyl-C), ~120-140 (pyridyl-C), ~45 (CH₂), ~30 (CH₂), ~22 (CH₂), ~14 (CH₃) | ~160-165 (pyridyl-C), ~120-140 (pyridyl-C), ~75 (CH-OH), ~40 (CH₂), ~28 (CH₂), ~22 (CH₂), ~14 (CH₃) |

| IR (cm⁻¹) | ~1690 (C=O stretch) | ~3350 (O-H stretch, broad), No C=O stretch |

| UV-Vis (λmax, nm) | ~260, ~290 | ~258 |

Note: The data in this table is a generalized representation for the reduction of an alkyl pyridyl ketone and is for illustrative purposes.

By combining the findings from kinetic and spectroscopic analyses, a detailed picture of the reaction mechanism can be constructed. For example, the observation of a specific intermediate by spectroscopy, coupled with kinetic data that supports its involvement in the rate-determining step, provides strong evidence for a particular mechanistic pathway. Studies on related pyridyl ketones have revealed mechanisms involving nucleophilic addition to the carbonyl carbon, radical pathways initiated by photoexcitation, and metal-mediated transformations. nih.govnih.gov

Coordination Chemistry of 1 Methylbutyl 2 Pyridyl Ketone As a Ligand

Ligand Properties and Chelation Modes of Pyridyl Ketones

Pyridyl ketones, including 1-methylbutyl 2-pyridyl ketone, are characterized by a ketone group adjacent to a pyridine (B92270) ring. The key feature of these molecules as ligands is the presence of at least two potential donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion.

The primary chelation mode for 2-acylpyridines is as a bidentate N,O-donor ligand, where both the pyridyl nitrogen and the carbonyl oxygen bind to the metal center. unifr.ch However, the versatility of pyridyl ketones extends beyond this simple mode. For instance, in di-2-pyridyl ketone (dpk), which features two pyridyl rings, coordination can occur in an N,N'-bidentate fashion, utilizing the nitrogen atoms from both rings. manchester.ac.uk

A significant aspect of pyridyl ketone chemistry is the reactivity of the carbonyl group upon coordination. The electrophilicity of the carbonyl carbon is enhanced when the oxygen atom binds to a Lewis acidic metal center. This activation facilitates nucleophilic attack at the carbonyl carbon by solvent molecules like water or alcohols. researchgate.netmdpi.com This leads to the in situ formation of new coordinated ligands:

Gem-diol formation: In aqueous media, water can add to the carbonyl group to form a gem-diol, (py)C(OH)₂R.

Hemiketal formation: In alcoholic solvents, alcohol adds to form a hemiketal, (py)C(OR')(OH)R.

These transformed ligands can then be deprotonated to act as anionic bridging ligands, connecting multiple metal centers and leading to the formation of polynuclear clusters and coordination polymers. researchgate.netmdpi.commdpi.com This reactivity greatly expands the structural diversity of the resulting metal complexes. The this compound ligand is expected to exhibit similar N,O-chelation and carbonyl reactivity.

Possible Coordination Modes of Pyridyl Ketones

| Coordination Mode | Description | Donor Atoms | Example Ligand Form |

| Bidentate Chelating | Forms a five-membered ring with a single metal center. | N, O | Neutral Ketone |

| Bidentate Bridging | The ligand links two different metal centers. | N, O | Deprotonated Hemiketal/Diol |

| Tridentate Bridging | The deprotonated ligand bridges three metal centers. | N, N', O | Deprotonated Hemiketal/Diol |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl ketone ligands is typically achieved by reacting the ligand with a metal salt in an appropriate solvent. The choice of solvent, metal-to-ligand ratio, counter-ion, and pH can influence the final structure, often determining whether a simple mononuclear complex or a more complex polynuclear assembly is formed. researchgate.net

The coordination chemistry of pyridyl ketones with transition metals is well-established, with numerous examples involving copper(II), palladium(II), nickel(II), and manganese(II).

Palladium(II) Complexes: Palladium(II) complexes are often synthesized for their catalytic applications. For example, reacting di(2-pyridyl) ketone (dpk) with Pd(II) salts yields square planar complexes. manchester.ac.uk In these complexes, the ligand can coordinate in a bidentate N,N' fashion. Subsequent reaction with ethanol (B145695) can lead to nucleophilic addition at the carbonyl group, forming a hemiketal derivative without altering the primary coordination sphere of the palladium. manchester.ac.uk

Copper(II) Complexes: The reaction of di-2-pyridyl ketone with copper(II) salts often leads to polynuclear clusters. This is due to the propensity of the ligand to form its gem-diol or hemiketal derivatives, which, upon deprotonation, can bridge multiple copper centers. mdpi.com For instance, a triangular Cu(II) cluster has been synthesized where three deprotonated hemiketal ligands bridge three metal ions. mdpi.com

Nickel(II) Complexes: The combination of di-2-pyridyl ketone and carboxylate co-ligands in nickel(II) chemistry has produced a variety of high-nuclearity clusters. mdpi.com In these structures, the deprotonated gem-diol form of the ligand, {(py)₂C(OH)O}⁻, often acts as a versatile bridging ligand, leading to structures like {Ni₄O₄} cubanes or even larger Ni₁₁ clusters. mdpi.commdpi.com The presence of water in the reaction mixture is crucial for the formation of the gem-diol. mdpi.com

Characterization of these complexes relies on several techniques:

FT-IR Spectroscopy: To confirm the coordination of the ligand by observing shifts in the ν(C=O) and pyridine ring vibrations. For example, the C=O stretching frequency typically shifts to a lower wavenumber upon coordination.

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand environment in diamagnetic complexes. manchester.ac.uk

The study of pyridyl ketone complexes with main group metals is less extensive than with transition metals. However, research on related N,O-donor ligands provides insight into the expected chemistry. Main group elements like aluminum, magnesium, and cadmium are known to form stable complexes with ligands containing pyridyl and other donor groups.

Aluminum Complexes: Aluminum(III) complexes are typically synthesized by reacting an aluminum source, such as AlMe₃ or AlCl₃, with the ligand. rsc.orgresearchgate.net Based on studies with other bidentate and tetradentate N-donor ligands, this compound would be expected to form stable, four- or five-coordinate aluminum complexes. researchgate.netnih.gov The reaction often involves the elimination of an alkyl group or salt metathesis.

Alkaline Earth Metal Complexes: Complexes of alkaline earth metals like magnesium(II) and calcium(II) with N-donor macrocycles and other ligands have been reported. unifr.chrsc.org Synthesis often involves reacting the pro-ligand with metal amide precursors. rsc.org It is plausible that this compound could form stable complexes with these metals, likely featuring higher coordination numbers and potentially involving solvent molecules in the coordination sphere.

Cadmium(II) Complexes: Cadmium(II) has been shown to form coordination polymers with pyridyl oxime ligands, which are structurally related to pyridyl ketones. nih.gov For example, di-2-pyridyl ketone oxime forms 1D zigzag chains with cadmium halides, where the ligand bridges two different cadmium centers. nih.gov Similarly, the hemiketal form of di-2-pyridyl ketone has been shown to coordinate to Cd(II), forming intricate coordination polymers. rsc.org This suggests that this compound could also form extended structures with cadmium(II).

Electronic and Geometric Structures of Coordination Compounds

The electronic and geometric structures of metal complexes dictate their physical and chemical properties. For complexes of this compound, these structures can be inferred from data on analogous compounds.

Geometric Structures: The geometry of the coordination compound is determined by the coordination number of the metal ion and the nature of the ligands.

Four-coordinate complexes can adopt either a tetrahedral or square planar geometry. Square planar geometry is common for d⁸ metals like Pd(II) and Pt(II). manchester.ac.uk

Six-coordinate complexes almost invariably adopt an octahedral geometry, which may be distorted due to factors like the Jahn-Teller effect (in certain d-electron configurations like d⁹ Cu(II)) or the bite angle of the chelating ligand. nih.gov

The formation of a five-membered {M–O–C–C–N} chelate ring is a defining feature. The bite angle of the N,O-chelate (the N–M–O angle) is typically acute, in the range of 75-80°, which can contribute to distortions from ideal geometries.

Structural Data for a Representative Pyridyl Ketone Complex: The following table presents selected bond lengths for a Pd(II) complex containing a hydrated di(2-pyridyl) ketone derivative, illustrating typical metal-ligand distances.

| Bond | Length (Å) | Complex | Reference |

| Pd-N | ~2.02 | [(dpk·EtOH)PdCl₂] | manchester.ac.uk |

| Pd-Cl | ~2.28 | [(dpk·EtOH)PdCl₂] | manchester.ac.uk |

| C=O | ~1.28 | Free Ligand (Typical) | - |

| C-O (in coordinated hemiketal) | ~1.40 | [(dpk·EtOH)PdCl₂] | manchester.ac.uk |

Electronic Structures: The electronic properties of the complexes are influenced by both the metal and the ligand. The pyridine ring is a π-acceptor, which can influence the d-orbital energies of the metal. The functional groups on the ligand can tune these properties; electron-donating or electron-withdrawing substituents on the pyridine ring or the alkyl chain can modify the electron density at the donor atoms, affecting the strength of the metal-ligand bond and the redox potential of the complex. researchgate.net

Techniques like UV-Vis spectroscopy are used to probe the electronic transitions within the complex, which can include d-d transitions centered on the metal and charge-transfer bands involving the metal and ligand orbitals.

Computational and Theoretical Studies on 1 Methylbutyl 2 Pyridyl Ketone

Density Functional Theory (DFT) Calculations for Molecular Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-acylpyridines, DFT calculations are instrumental in understanding the molecule's geometry, electronic distribution, and reactivity.

Researchers employ DFT to optimize the molecular geometry, predicting bond lengths and angles. For instance, in studies of di-2-pyridyl ketone, DFT calculations have been used to determine the optimized geometrical parameters, which are then compared with experimental data from X-ray crystallography. sid.ir These calculations often utilize basis sets like 6-31G(d) combined with functionals such as B3LYP. sid.ir

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals also reveals potential sites for electrophilic and nucleophilic attack.

Furthermore, DFT is used to calculate the electrostatic potential (ESP) mapped onto the electron density surface. This visualization helps in identifying the electron-rich and electron-poor regions of the molecule, which is vital for understanding intermolecular interactions. For pyridyl ketones, the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen are typically electron-rich sites, making them susceptible to interactions with electrophiles and metal ions.

Table 1: Representative DFT-Calculated Properties for a Generic 2-Acylpyridine Note: This table is illustrative and based on typical values found in the literature for similar compounds, not specific to 1-Methylbutyl 2-pyridyl ketone.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 to 4.0 Debye | Measures the overall polarity of the molecule. |

Computational Modeling of Reaction Energetics and Transition States

Computational chemistry, particularly DFT, is a valuable tool for elucidating reaction mechanisms by modeling the energetics of reaction pathways and the structures of transition states. tdx.cat For reactions involving 2-acylpyridines, such as photocyclization or catalytic functionalization, computational modeling can provide insights that are difficult to obtain through experimental means alone. nih.govnih.gov

For example, in the study of the photocyclization of 2-pyridyl phenyl ketone, DFT calculations were used to map out the potential energy surface of the reaction. nih.govhku.hk This allowed researchers to identify the most probable reaction pathway by comparing the free-energy barriers of different possible routes. nih.govhku.hk The calculations can also include solvent effects, often using a polarizable continuum model (PCM), to provide a more accurate representation of the reaction in solution. nih.govhku.hkmdpi.com

In catalytic reactions, computational modeling can help to understand the role of the catalyst and the origin of selectivity. rsc.org For instance, in the iridium-catalyzed enantioselective trichloromethylation of 2-acylpyridines, a combination of DFT and ONIOM(DFT:MM) methods was used to characterize the complex catalytic cycle. rsc.org These calculations successfully reproduced experimental data, including the enantiomeric excess, and identified steric repulsion as the key factor controlling the stereoselectivity. rsc.org Similarly, studies on the asymmetric Henry reaction of 2-acylpyridines have used computational methods to understand the origin of enantioselectivity. researchgate.net

Simulations of Ligand-Metal Interactions and Complex Stability in Coordination Chemistry

The pyridine and ketone moieties of this compound make it an excellent ligand for coordinating with metal ions. Computational simulations are widely used to study these interactions, predicting the geometry of the resulting metal complexes and their stability. Di-2-pyridyl ketone, a closely related compound, is well-known for its versatile coordination chemistry, often involving the addition of water or alcohols to the carbonyl group upon coordination. mdpi.comresearchgate.net

Computational studies on the interaction of pyridyl-containing ligands with various transition metals like copper(I), palladium(II), cobalt(II), and nickel(II) have provided detailed structural information. mdpi.comacs.orgnih.govacs.orguni-muenchen.de These studies often employ DFT to optimize the geometry of the metal complexes and calculate binding energies. For example, research on Pd(II) complexes with di(2-pyridyl) ketone has utilized DFT calculations alongside experimental techniques to characterize the resulting structures. acs.org

These simulations can predict bond lengths and angles between the metal center and the coordinating atoms of the ligand, which can be compared with experimental data from single-crystal X-ray diffraction. mdpi.comacs.orgacs.org Furthermore, computational methods can elucidate the nature of the metal-ligand bond, including the contributions of electrostatic and covalent interactions. Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra of the metal complexes, aiding in their characterization. acs.org The stability of these complexes is a key parameter that can be estimated through the calculation of binding energies and by analyzing the interactions within the coordination sphere. rsc.org

Table 2: Common Coordination Modes of 2-Acylpyridine Ligands Based on literature for di-2-pyridyl ketone and related ligands.

| Coordination Mode | Description | Metal Examples |

| Monodentate (κN) | Coordination through the pyridyl nitrogen only. | Various |

| Chelating (κ²N,N') | Coordination through both pyridyl nitrogens (in di-2-pyridyl ketone). | Cu(I), Pd(II) acs.orguni-muenchen.de |

| Chelating (κ²N,O) | Coordination through a pyridyl nitrogen and the carbonyl oxygen. | Various |

| Bridging and Chelating | The ligand bridges two or more metal centers while also chelating. | Co(II), Ni(II) mdpi.com |

Prediction of Spectroscopic Signatures and Conformational Analysis via Molecular Dynamics

Computational methods are increasingly used to predict spectroscopic signatures (such as IR, Raman, and NMR spectra) and to perform conformational analysis of flexible molecules like this compound.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule. dovepress.com By simulating the motion of the atoms over time, MD can identify the most stable conformers and the energy barriers between them. This is particularly relevant for the 1-methylbutyl group, which has several rotatable bonds. The results of such simulations can provide a population-weighted average of properties, which is often what is observed experimentally.

The prediction of vibrational spectra (IR and Raman) is typically done using DFT calculations. sid.ir After optimizing the molecular geometry, a frequency calculation is performed, which yields the vibrational modes and their corresponding frequencies and intensities. sid.ir These calculated spectra can be compared with experimental spectra to confirm the structure of the molecule. For complex systems, scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. sid.ir

Recent advancements have seen the rise of machine learning in predicting spectroscopic data with high accuracy and computational efficiency. rsc.orgarxiv.org By training models on data from ab initio molecular dynamics simulations, it is possible to predict infrared spectra that account for vibrational anharmonicity and dynamical effects. rsc.org These approaches have been successfully applied to a range of molecules and represent the future of spectroscopic prediction. rsc.orgnih.gov

Derivatives and Functionalization of the 1 Methylbutyl 2 Pyridyl Ketone Scaffold

Systematic Structural Modifications

Systematic structural modifications of the 1-methylbutyl 2-pyridyl ketone scaffold can be strategically undertaken to probe structure-property relationships. These modifications typically target either the 1-methylbutyl side chain or the pyridine (B92270) ring.

The 1-methylbutyl side chain offers several avenues for structural variation. These changes can influence the steric and electronic properties of the ketone, which in turn can affect its reactivity and interactions with other molecules. Key modifications include altering the chain length, branching, and introducing functional groups.

For instance, the chain length can be extended or shortened to modulate lipophilicity. The branching pattern can also be altered; for example, replacing the 1-methylbutyl group with an isobutyl or tert-butyl group would introduce different steric hindrances around the carbonyl group. Furthermore, the introduction of functional groups such as hydroxyl, amino, or halogen moieties onto the alkyl chain can impart new chemical reactivity and potential for further conjugation.

Table 1: Representative Variations of the 1-Methylbutyl Side Chain

| Modification Type | Example Substituent | Potential Impact |

| Chain Length Variation | Propyl, Hexyl | Alters lipophilicity and steric bulk |

| Branching Isomerism | Isobutyl, sec-Butyl, tert-Butyl | Modifies steric hindrance at the carbonyl |

| Introduction of Unsaturation | 1-Methylbut-3-enyl | Enables further functionalization via alkene chemistry |

| Functionalization | 4-Hydroxy-1-methylbutyl | Introduces hydrogen bonding capability |

The pyridine ring of this compound is an electron-deficient heterocycle, which influences its reactivity towards substitution. Direct electrophilic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom. umich.edu However, functionalization can be achieved through various synthetic strategies, including nucleophilic substitution on activated pyridine derivatives or through metal-catalyzed cross-coupling reactions. uiowa.eduorganic-chemistry.org

Substituents can be introduced at various positions on the pyridine ring (3-, 4-, 5-, and 6-positions) to modulate the electronic properties of the entire molecule. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be installed to fine-tune the reactivity of the ketone and the basicity of the pyridine nitrogen.

Table 2: Potential Substitutions on the Pyridine Ring

| Position | Example Substituent | Synthetic Approach | Effect on Electronic Properties |

| 4-Position | Chloro | Nucleophilic Aromatic Substitution on Pyridine N-oxide | Electron-withdrawing |

| 5-Position | Bromo | Electrophilic Halogenation | Electron-withdrawing |

| 6-Position | Methyl | Grignard Reagent Addition to Pyridine N-oxide | Electron-donating |

| 4-Position | Phenyl | Suzuki Cross-Coupling | Extends conjugation |

Synthesis of Novel Analogues and Related Pyridyl Ketones

The synthesis of novel analogues of this compound and other related pyridyl ketones often involves the coupling of a pyridine derivative with an appropriate acyl or alkyl precursor. A common synthetic route is the reaction of a 2-lithiopyridine, generated in situ from 2-bromopyridine (B144113), with an appropriate aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

Alternatively, nickel-catalyzed cross-coupling reactions between 2-pyridyl thioesters and alkyl halides provide a versatile method for the synthesis of unsymmetrical dialkyl and aryl-alkyl ketones. nih.gov This approach is notable for its tolerance of a wide variety of functional groups. The synthesis of 2-acylpyridines can also be achieved through the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride. organic-chemistry.org

Structure-Reactivity Relationship Studies in Derived Systems

The systematic structural modifications described above are fundamental to conducting structure-reactivity relationship (SRR) studies. By synthesizing a series of derivatives and evaluating their chemical or biological activity, it is possible to elucidate the key molecular features that govern their function.

For example, in the context of coordination chemistry, the steric bulk of the alkyl side chain and the electronic nature of substituents on the pyridine ring can significantly influence the geometry and stability of metal complexes. mdpi.com The carbonyl group of di-2-pyridyl ketone, a related compound, is known to undergo metal-assisted hydrolysis or alcoholysis, leading to the formation of gem-diol or hemiketal derivatives that can bridge multiple metal centers. mdpi.com Similar reactivity could be anticipated for derivatives of this compound, with the specific nature of the alkyl chain and pyridine substituents modulating the kinetics and thermodynamics of these transformations.

Application of Derivatives in Advanced Materials Chemistry Research

Derivatives of pyridyl ketones are increasingly being explored in the field of advanced materials chemistry. The ability of the pyridine and ketone moieties to coordinate to metal ions makes them valuable ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials can exhibit interesting magnetic, optical, and catalytic properties.

The use of di-2-pyridyl ketone in the synthesis of manganese clusters highlights the potential for these types of ligands to form high-nuclearity clusters with single-molecule magnet (SMM) behavior. mdpi.com By analogy, functionalized derivatives of this compound could be employed to create novel polynuclear metal complexes. The nature of the 1-methylbutyl side chain and any additional functional groups on the pyridine ring would be expected to influence the dimensionality and properties of the resulting materials. For instance, the incorporation of long alkyl chains could be used to create more soluble or processable materials, while the introduction of chiral centers could lead to the formation of enantiopure coordination polymers with applications in asymmetric catalysis or chiral separations.

Advanced Analytical Methodologies for Research on 1 Methylbutyl 2 Pyridyl Ketone

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The precise molecular structure of 1-Methylbutyl 2-pyridyl ketone is determined through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related structures, such as other alkyl pyridyl ketones.

For instance, in the ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, typically in the downfield region (δ 7.0-9.0 ppm), with their multiplicity revealing the substitution pattern. The protons of the 1-methylbutyl group would appear in the upfield region (δ 0.8-4.0 ppm). The methine proton (CH) adjacent to the carbonyl group would likely be a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The terminal methyl group of the butyl chain would present as a triplet.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbon (δ > 190 ppm), the carbons of the pyridine ring (δ 120-160 ppm), and the aliphatic carbons of the 1-methylbutyl chain (δ 10-50 ppm).

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₅NO). Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the alkyl chain and the pyridyl group. For related compounds like methyl 2-pyridyl ketone, the mass spectrum shows a molecular ion peak and fragments corresponding to the loss of the methyl and carbonyl groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band for this compound is expected to be the carbonyl (C=O) stretch, typically appearing in the region of 1690-1715 cm⁻¹. dicp.ac.cn The presence of the pyridine ring would be indicated by C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain would be observed around 2850-3000 cm⁻¹.

| Spectroscopic Data for a Related Compound (Methyl 2-pyridyl ketone) | |

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.68 (d, 1H), 8.05 (d, 1H), 7.82 (t, 1H), 7.45 (t, 1H), 2.70 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.2, 153.8, 148.9, 136.8, 127.3, 121.8, 26.4 |

| IR (KBr, cm⁻¹) | 3050 (C-H, aromatic), 2980 (C-H, aliphatic), 1705 (C=O), 1580, 1430 (C=C, C=N) |

| MS (EI, m/z) | 121 (M⁺), 106, 78 |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. acs.org Detection is commonly performed using a UV detector, monitoring at a wavelength where the pyridine chromophore absorbs strongly (around 260 nm). The retention time of the main peak is characteristic of the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. For related pyridyl ketones, HPLC methods have been developed that are scalable for preparative separation to isolate impurities. acs.org

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity analysis, particularly for assessing the presence of volatile impurities. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating this compound from potential starting materials or by-products. The oven temperature would be programmed to increase gradually to ensure the efficient separation of components with different boiling points. globalresearchonline.net Headspace GC-MS can be particularly useful for the analysis of residual solvents from the synthesis process. pmda.go.jp

| Typical Chromatographic Conditions for Pyridyl Ketone Analysis | |

| Technique | Parameters |

| HPLC | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| GC | |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While a crystal structure for this compound itself is not publicly available, studies on related compounds like di-2-pyridyl ketone and its derivatives have revealed important structural features. researchgate.netpsu.edursc.org For instance, the planarity of the pyridyl ring and the carbonyl group is a common feature. In the solid state, intermolecular interactions, including weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules, are expected to play a significant role in the crystal packing. researchgate.net

The conformation of the 1-methylbutyl group would also be determined, revealing whether it adopts a staggered or eclipsed arrangement and its orientation relative to the pyridyl ketone moiety. Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis and can be a challenging step in the research process. globalresearchonline.net

In-situ Spectroscopic Monitoring of Reactions Involving the Compound

In-situ spectroscopic techniques, such as ReactIR (FTIR) and Raman spectroscopy, are powerful tools for monitoring the progress of reactions involving this compound in real-time. These methods provide valuable kinetic and mechanistic information without the need for sampling and quenching the reaction.

For example, in a reaction where this compound is being synthesized, in-situ FTIR spectroscopy could be used to follow the disappearance of the starting materials and the appearance of the characteristic carbonyl absorption of the product. researchgate.net This allows for the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize by-product formation.

Emerging Research Directions and Future Perspectives for 1 Methylbutyl 2 Pyridyl Ketone

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. acsgcipr.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acsgcipr.org Ketones are frequently employed as key building blocks in a variety of MCRs, including the renowned Hantzsch pyridine (B92270) synthesis and the Biginelli reaction.

While the direct integration of pre-formed pyridyl ketones like 1-Methylbutyl 2-pyridyl ketone into MCRs is an area that remains to be fully explored, the potential is substantial. The presence of the reactive carbonyl group, coupled with the coordinating ability of the pyridine nitrogen, suggests that this compound could serve as a versatile synthon in novel MCRs. For instance, it could potentially participate in condensation reactions with amines and other nucleophiles to generate complex heterocyclic scaffolds. The development of new MCRs incorporating this compound could provide streamlined access to novel compound libraries with potential applications in medicinal chemistry and materials science.

Future research in this area will likely focus on exploring the reactivity of this compound under various MCR conditions and with a diverse range of reaction partners. The insights gained from such studies could lead to the discovery of new, efficient synthetic routes to previously inaccessible molecular architectures.

Exploration in Photochemistry and Electrochemistry

The unique electronic properties of pyridyl ketones, arising from the interplay between the carbonyl group and the pyridine ring, make them fascinating subjects for photochemical and electrochemical studies. The absorption of light can promote pyridyl ketones to excited states, which can then undergo a variety of chemical transformations, including photocyclization and the generation of radical species. colab.ws

Recent studies on related 2-pyridyl ketones have revealed their potential as photoinitiators in polymerization reactions. mdpi.com Upon UV irradiation, these compounds can generate persistent free radicals, a property that is highly desirable for initiating and controlling polymerization processes. researchgate.net It is anticipated that this compound will exhibit similar photochemical behavior, opening up possibilities for its use in the development of new photocurable materials and coatings. The presence of the 1-methylbutyl group may also influence the photochemical properties, potentially leading to unique reactivity profiles.

In the realm of electrochemistry, the carbonyl group of pyridyl ketones is susceptible to reduction. The electrochemical reduction of benzophenone, a related aromatic ketone, has been studied in pyridine-containing solutions, where it proceeds through a one-electron process to form a radical anion. osti.gov It is plausible that this compound would undergo a similar reduction, which could be harnessed for applications in electrosynthesis or as a redox-active component in molecular switches or sensors. Further investigation into the electrochemical behavior of this compound is warranted to fully understand its potential in this area.

Development of Novel Applications in Chemical Science and Technology

The versatile chemical nature of this compound paves the way for a multitude of novel applications in both fundamental and applied chemical science. One of the most promising avenues is in the field of coordination chemistry and materials science. The pyridine nitrogen and the carbonyl oxygen of pyridyl ketones can act as a bidentate ligand, coordinating to metal ions to form a variety of coordination complexes and polymers. researchgate.netresearchgate.net

These metal complexes can exhibit a range of interesting properties, including catalytic activity, magnetism, and luminescence. For example, palladium complexes of di-2-pyridyl ketone have been shown to be effective catalysts for the Heck reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. acs.org Similarly, it is expected that coordination complexes of this compound could be developed as novel catalysts for a variety of organic transformations.

Furthermore, the self-assembly of metal ions and pyridyl ketone ligands can lead to the formation of coordination polymers with diverse network architectures. researchgate.net These materials are of great interest for applications in gas storage, separation, and sensing. The specific structure and properties of these coordination polymers can be tuned by varying the metal ion and the substituents on the pyridyl ketone ligand. The 1-methylbutyl group in this compound could play a crucial role in directing the self-assembly process and influencing the final properties of the resulting materials.

Interdisciplinary Research Opportunities for Pyridyl Ketone Scaffolds

The pyridyl ketone scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. researchgate.netsigmaaldrich.com This opens up exciting opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and medicine. For instance, Schiff base ligands derived from di-2-pyridyl ketone have demonstrated antiproliferative activity in cancer cell lines. sigmaaldrich.comsigmaaldrich.com This suggests that derivatives of this compound could be explored as potential anticancer agents.

Another area of interdisciplinary interest is the development of pyridyl ketone-based sensors. The ability of the pyridyl ketone moiety to bind to metal ions could be exploited to design fluorescent or colorimetric sensors for the detection of specific metal ions in biological or environmental samples. The 1-methylbutyl group could be modified to enhance the selectivity and sensitivity of such sensors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylbutyl 2-pyridyl ketone, and what critical parameters affect yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting with pyridine derivatives and ketone precursors. Key steps include:

- Addition reactions : Reacting 2-pyridylmagnesium bromide with 1-methylbutyl halides under anhydrous conditions.

- Oxidation/Reduction : Selective oxidation of secondary alcohols or reduction of esters to ketones using agents like PCC (pyridinium chlorochromate) or LiAlH₄.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

- Critical Parameters : Temperature control (< 0°C for Grignard reactions), solvent polarity, and stoichiometric ratios of reagents to avoid side products like over-alkylated pyridines.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Analytical Techniques :

- NMR : H NMR to identify pyridyl protons (δ 8.5–7.5 ppm) and methyl/butyl chain protons (δ 1.0–2.5 ppm). C NMR confirms the ketone carbonyl (δ ~200 ppm).

- X-ray Crystallography : Resolves bond lengths and angles, critical for distinguishing regioisomers (e.g., 2-pyridyl vs. 3-pyridyl substitution) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₅NO⁺, exact mass 177.1154).

Advanced Research Questions

Q. What strategies enable meta-selective C–H functionalization of this compound derivatives?

- Catalytic Systems : Ru(p-cymene)Cl₂ catalyzes meta-alkylation using alkyl bromides. The pyridyl ketone acts as a directing group, with steric effects from the 1-methylbutyl chain influencing regioselectivity .

- Optimization : Ligands like 2,2'-bipyridine enhance catalyst stability. Lower temperatures (60°C) minimize ketone decarbonylation side reactions .

Q. How does this compound participate in polynuclear metal complex formation, and what factors influence structural diversity?

- Coordination Chemistry : The ketone and pyridyl N atom act as chelating sites for transition metals (e.g., Cu²⁺, Mn³⁺). Reaction with oxime derivatives (e.g., hydroxylamine) forms trinuclear or hexanuclear clusters .

- Structural Drivers : pH, counterion choice (Cl⁻ vs. ClO₄⁻), and steric bulk of the alkyl chain dictate cluster geometry (e.g., inverse metallacrowns vs. linear chains) .

Methodological & Analytical Challenges

Q. What are the primary challenges in quantifying this compound in complex mixtures, and how can method uncertainty be minimized?

- Challenges : Co-elution with structurally similar byproducts in HPLC, low UV absorption of pyridyl ketones.

- Solutions :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective ion transitions.

- Calibration : Internal standards (e.g., deuterated analogs) correct matrix effects.

- Replicates : ≥3 technical replicates reduce variability from sample preparation .

Q. Under what conditions does this compound undergo nucleophilic addition versus oxidation, and how can selectivity be controlled?

- Nucleophilic Addition : Occurs in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., Grignard reagents) at low temperatures (−78°C).

- Oxidation : Ketones resist further oxidation unless using harsh oxidants (e.g., KMnO₄ under acidic conditions), which cleave the alkyl chain.

- Selectivity Control : Steric shielding by the 1-methylbutyl group directs reactions to the pyridyl ring rather than the ketone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.